molecular formula C10H10Cl2N2 B8521856 2-(4-Amino-2,6-dichloro-phenyl)-2-methyl-propionitrile

2-(4-Amino-2,6-dichloro-phenyl)-2-methyl-propionitrile

Cat. No. B8521856
M. Wt: 229.10 g/mol
InChI Key: WUVLDSPUVGYUOV-UHFFFAOYSA-N
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Patent
US06911444B2

Procedure details

A mixture of intermediate (2) (0.066 mole) in CH3OH (200 ml) was hydrogenated at RT under a 3 bar pressure for 1 hour with Raney Nickel (15 g) as a catalyst. After uptake of H2, the catalyst was filtered through celite, washed with CH3OH and the filtrate was evaporated, yielding 17.1 g of 4-amino-2,6-dichloro-α,α-dimethylbenzeneacetonitrile (intermediate 3).
Quantity
0.066 mol
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
15 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([N+:8]([O-])=O)[CH:5]=[C:4]([Cl:11])[C:3]=1[C:12]([CH3:16])([CH3:15])[C:13]#[N:14]>CO.[Ni]>[NH2:8][C:6]1[CH:5]=[C:4]([Cl:11])[C:3]([C:12]([CH3:15])([CH3:16])[C:13]#[N:14])=[C:2]([Cl:1])[CH:7]=1

Inputs

Step One
Name
Quantity
0.066 mol
Type
reactant
Smiles
ClC1=C(C(=CC(=C1)[N+](=O)[O-])Cl)C(C#N)(C)C
Name
Quantity
200 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
15 g
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After uptake of H2, the catalyst was filtered through celite
WASH
Type
WASH
Details
washed with CH3OH
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated

Outcomes

Product
Name
Type
product
Smiles
NC1=CC(=C(C(=C1)Cl)C(C#N)(C)C)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 17.1 g
YIELD: CALCULATEDPERCENTYIELD 113.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.